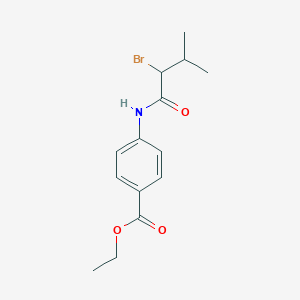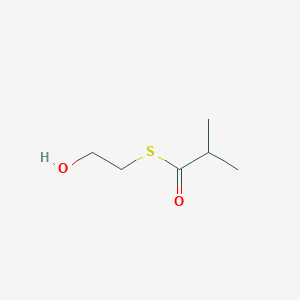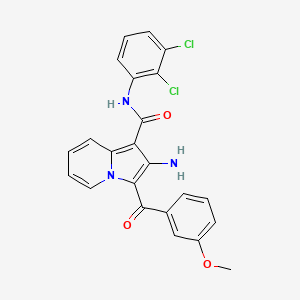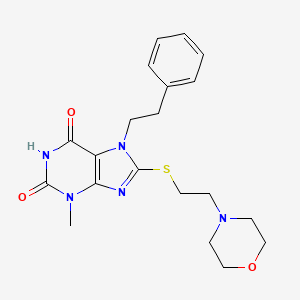
3-methyl-8-((2-morpholinoethyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-((2-morpholinoethyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related purine compounds has been analyzed, revealing insights into their geometric configuration and intermolecular interactions. For example, studies on 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione showcased typical geometry within the purine fused-ring system and the influence of weak N—H⋯N intramolecular hydrogen bonds on molecular conformation (Karczmarzyk & Pawłowski, 1997). This study helps in understanding how small changes in molecular structure can affect the overall shape and potential biological activity of the molecule.
Polymerization and Reaction Mechanisms
Research has also delved into the polymerization processes involving morpholine derivatives. One study highlighted the challenges in initiating ring-opening polymerization reactions with morpholine-2,5-dione derivatives using metal catalysts, demonstrating the formation of kinetically-inert products rather than high molecular weight polymers (Chisholm et al., 2006). Understanding these reaction mechanisms is crucial for designing new materials with tailored properties for pharmaceutical applications.
Synthesis and Characterization
The synthesis and characterization of sulfur-transfer agents, including morpholine derivatives, have been explored, indicating the potential for these compounds in various chemical transformations (Klose, Reese, & Song, 1997). These studies contribute to the broadening of the chemical toolkit available for drug synthesis and other applications requiring specific sulfur-containing functionalities.
Molecular Interactions
A study on the topology of interactions in polymorphs of methylxanthines, including theophylline, a molecule structurally similar to the target compound, employed experimental and computational methods to elucidate the role of intra- and intermolecular interactions in determining stability and biological activity (Latosinska et al., 2014). Such insights are vital for drug design, particularly in optimizing the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.
properties
IUPAC Name |
3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-23-17-16(18(26)22-19(23)27)25(8-7-15-5-3-2-4-6-15)20(21-17)29-14-11-24-9-12-28-13-10-24/h2-6H,7-14H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLFRQSZVYSVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-((2-morpholinoethyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
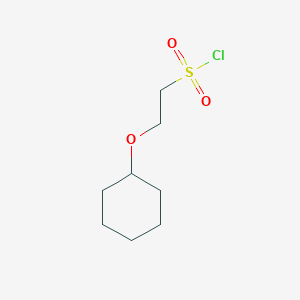
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
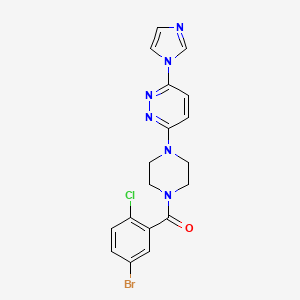


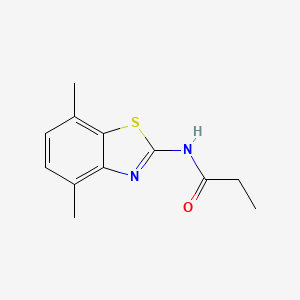
![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)

